REACTION_CXSMILES
|
[NH2:1][NH2:2].[CH:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[N:13]=[C:14]=[S:15]>C(OCC)C>[NH2:1][NH:2][C:14]([NH:13][C:4]1[CH:5]=[CH:6][C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:3]=1)=[S:15]
|
Name
|
|
Quantity
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1.1 g
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Type
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reactant
|
Smiles
|
NN
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
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Name
|
|
Quantity
|
4.6 g
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Type
|
reactant
|
Smiles
|
C1=C(C=CC2=CC=CC=C12)N=C=S
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred overnight at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the pot temperature below 30°
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Type
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ADDITION
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Details
|
during the addition
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Type
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TEMPERATURE
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Details
|
The reactants were then cooled
|
Type
|
FILTRATION
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Details
|
the title product filtered off
|
Type
|
CUSTOM
|
Details
|
The product was air-dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
NNC(=S)NC1=CC2=CC=CC=C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |